molecular formula C13H19N3O4 B1679228 Pendimethalin CAS No. 40487-42-1

Pendimethalin

Cat. No. B1679228
CAS RN: 40487-42-1
M. Wt: 281.31 g/mol
InChI Key: CHIFOSRWCNZCFN-UHFFFAOYSA-N
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Description

Pendimethalin is an herbicide of the dinitroaniline class used in premergence and postemergence applications to control annual grasses and certain broadleaf weeds . It inhibits cell division and cell elongation .


Synthesis Analysis

The synthesis of Pendimethalin involves a di-nitration reaction using only nitric acid in continuous flow . Another method involves methoxylation of 8 with sodium methoxide in the presence of cuprous bromide, followed by mono and dinitration, and finally treatment with 1-ethylpropylamine .


Molecular Structure Analysis

Pendimethalin has the molecular formula C13H19N3O4 and a molecular weight of 281.3077 .


Chemical Reactions Analysis

Pendimethalin microcapsules were prepared by the interfacial polymerization of 4,4-methylenediphenyl diisocyanate (MDI) and ethylenediamine (EDA) based on microfluidic technology . The di-nitration reaction for the synthesis of Pendimethalin was also studied .


Physical And Chemical Properties Analysis

Pendimethalin has a molar mass of 281.312 g·mol−1, a density of 1.17 g/cm3, a melting point of 47 to 58 °C, and a boiling point of 330 °C .

Safety And Hazards

Pendimethalin may cause burns to skin and eyes. Inhalation of dust may have a damaging effect on the lungs. Fire may produce irritating, corrosive and/or toxic gases . It is slightly toxic if ingested or if it gets in the eyes .

Future Directions

Microencapsulation of Pendimethalin is a promising attempt to reduce environmental pollution and prevent the active ingredients from the interference of external factors . Pendimethalin microcapsules with tunable properties were successfully obtained from the microfluidic device and showed great potential in agricultural applications .

properties

IUPAC Name

3,4-dimethyl-2,6-dinitro-N-pentan-3-ylaniline
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InChI

InChI=1S/C13H19N3O4/c1-5-10(6-2)14-12-11(15(17)18)7-8(3)9(4)13(12)16(19)20/h7,10,14H,5-6H2,1-4H3
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InChI Key

CHIFOSRWCNZCFN-UHFFFAOYSA-N
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Canonical SMILES

CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-]
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Molecular Formula

C13H19N3O4
Record name PENDIMETHALIN
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DSSTOX Substance ID

DTXSID7024245
Record name Pendimethalin
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Molecular Weight

281.31 g/mol
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Physical Description

Pendimethalin appears as orange-yellow crystals. Non corrosive. Used as an herbicide., Orange-yellow solid; [Merck Index] Odor like fruit; [HSDB]
Record name PENDIMETHALIN
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Boiling Point

Decomposes on distillation
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Flash Point

Flashpoint of Prowl: 92 °F (closed cup); 124 °F (open cup) /Prowl/
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Solubility

Soluble in most organic solvents, All at 20 °C: acetone, 800 g/L; xylene, >800 g/L; hexane, 48.98 g/L, dichloromethane, >800 g/L; Readily soluble in benzene, toluene, and chloroform; slighlty soluble in petroleum ether and petrol, Acetone, 161; DMSO, 21.4; n-heptane, 11.2; methanol, 5.5; methylene chloride, 232; toluene, 128.4; xylene soluble (all in g/100 mL, 25 °C), In water, 0.33 mg/L at 20 °C
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Density

1.19 at 25 °C
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Vapor Pressure

0.00003 [mmHg], 9.4X10-6 mm Hg at 25 °C
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Product Name

Pendimethalin

Color/Form

Orange-yellow crystal solid

CAS RN

40487-42-1
Record name PENDIMETHALIN
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Melting Point

56-57 °C
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Synthesis routes and methods I

Procedure details

A sample of crude Pendimethalin containing 18 weight percent of N-nitroso-pendimethalin was synthesized according to the procedure described in U.S. Pat. No. 4,621,157. Primary denitrosation was achieved by treating the crude, molten sample with a 5 molar excess of 37% HCl (based on contained N-nitroso-pendimethalin) at 105° C. After 1.5 hours, the concentration of N-nitroso-pendimethalin had decreased to <1.0 weight percent. The molten product was neutralized with dilute caustic and washed with hot water and cooled to room temperature. A 120 mg sample of the resulting solid was heated to 170° C. under 20 mm Hg vacuum for 15 minutes. The recovery of Pendimethalin was essentially quantitative and the concentration of N-nitroso-pendimethalin had decreased to 0.8 ppm.
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Synthesis routes and methods II

Procedure details

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CCC(CC)N(C1=C([N+](=O)[O-])C=C(C)C(C)([N+](=O)[O-])C1)[N+](=O)[O-]
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Synthesis routes and methods III

Procedure details

The dinitration of N-(1-ethylpropyl)-3,4-dimethyl-benzenamine is carried out in a pilot plant in a tubular reactor having a static mixer; the tubular reactor is constituted by a coil in three joined sections, each 5000 mm in length with an internal diameter of 4 mm, with temperature sensors fitted at the junctions between them. The Kenics Static Mixer is a 190 mm long tubular body inserted between the second and third sections. The reactor is immersed in a water-cooled thermostated bath. 67% nitric acid supplemented with 5000 ppm by weight of NaNO2 is fed to the reactor at a rate of 15 l/h at the same time as a solution of 39% by weight N-(1-ethylpropyl)-3,4-dimethyl-benzenamine in dichloroethane; this solution is fed at a rate of 21 l/h. After a period of 15 minutes, during which time the system reaches operating conditions, approximately 6 kg of reaction mass was collected in a separator. After phase separation of the acid phase from the organic phase, this latter which--leaving aside the solvent--is composed of 95% by weight dinitration products and contains 6.8% by weight N-nitroso-N-(1-ethylpropyl)-2,6-dinitro-3,4-dimethyl-benzenamine and 54 ppm p/p N-nitro-N-(1-ethylpropyl)-3,6-dinitro-3,4-dimethyl-benzenamine, is washed and subjected to denitrosation by treatment with aqueous hydrobromic acid and sulphamic acid to transform its N-nitroso derivative co-produced in the course of the reaction into N-(1-ethylpropyl)-2,6-dinitro-3,4-dimethyl-benzenamine. Once the solvent is evaporated, 1.78 kg of crude N-(1-ethylpropyl)-2,6-dinitro-3,4-dimethyl-benzenamine were obtained with a titre of 94.2%.
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Synthesis routes and methods IV

Procedure details

To a suitable reaction vessel equipment with a thermometer and mechanical stirrer was introduced 24 g 2,6-dinitro-3,4-dimethylanisole 94% (0.1 moles), 0.55 g CaCl2 (0.005 moles), and 43.5 g (0.5 moles) 1-ethyl propylamine. The reaction mixture was stirred at a temperature of 25°-30° C. The progress of the reaction was followed by periodically withdrawing samples and analyzing for starting product and the new product formed. During 24 hours the starting product disappeared and the N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline is gradually formed. After completion of the reaction as indicated by vapor phase chromatography, the excess of 1-ethyl-propylamine was recovered from the reaction mixture by distillation. The residue was dissolved in dichloromethane and the solution was successively washed with 5% aqueous hydrochloric acid, 5% aqueous sodium hydroxide and then by water to neutral and dried. The solvent is next recovered by distillation leaving an oily product which solidified. (25.2 g 96.6%) with a yield of 86.6%.
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2,6-dinitro-3,4-dimethylanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36,200
Citations
M Strandberg, JJ Scott-Fordsmand - Ecotoxicology and Environmental …, 2004 - Elsevier
… This paper reviews the effects of pendimethalin on organisms at lower trophic levels, with … the main focus is on the effects of pendimethalin on invertebrates, microorganisms, and plants. …
Number of citations: 97 www.sciencedirect.com
RL Zimdahl, P Catizone, AC Butcher - Weed Science, 1984 - cambridge.org
… Comparatively little work has been done on pendimethalin … of pendimethalin is influenced by cultivation practices, soil temperature and moisture conditions, and soil type. Pendimethalin …
Number of citations: 126 www.cambridge.org
M Vighi, M Matthies, KR Solomon - Journal of Toxicology and …, 2017 - Taylor & Francis
Pendimethalin (PND, CAS registry number 40487-42-1) is a dinitroaniline herbicide that selectively controls broad-leaf and grassy weeds in a variety of crops and in noncrop areas. It …
Number of citations: 49 www.tandfonline.com
SB Singh, G Kulshrestha - … of Environmental Science & Health Part …, 1991 - Taylor & Francis
… , two soil fungi, in culture media degraded pendimethalin to two metabolites namely N‐(1‐… pendimethalin yielding only the latter metabolite (IV). Fungal decomposition of pendimethalin …
Number of citations: 67 www.tandfonline.com
CM Miller, RL Valentine, ME Roehl, PJJ Alvarez - Water Research, 1996 - Elsevier
… pendimethalin contaminated soils. The efficiency of the rapid chemical transformation of pendimethalin … mineralization, decreased with increasing pendimethalin concentration, but this …
Number of citations: 175 www.sciencedirect.com
P Dureja, S Walia - Pesticide science, 1989 - Wiley Online Library
The photodecomposition of pendimethalin (N‐(l‐ethylpropyl)‐2,6‐dinitro‐3,4‐xylidine, l) in solution, as a thin film, and on soil surfaces under ultraviolet light and sunlight was …
Number of citations: 34 onlinelibrary.wiley.com
BE Belal, MF El-Nady - Afr J Microbiol Res, 2013 - researchgate.net
… dissipate pendimethalin from mineral liquid medium with half-live of 5.46 days. Pendimethalin … putida and compost were also evaluated for detoxification of pendimethalin in clay soil. P. …
Number of citations: 39 www.researchgate.net
MK Swarcewicz, A Gregorczyk - Environmental Monitoring and …, 2012 - Springer
… concentration after application of pendimethalin (herbicide), … a mixture of chemicals plays in pendimethalin degradation. The two … The choice of pendimethalin as a model herbicide was …
Number of citations: 69 link.springer.com
G Kulshrestha, SB Singh, SP Lal… - Pest Management …, 2000 - Wiley Online Library
… less than 3% of applied pendimethalin was recovered from soil as … of pendimethalin ie dealkylated pendimethalin derivative, … A study of the rate of degradation of pendimethalin in field‐…
Number of citations: 69 onlinelibrary.wiley.com
L Hou, WJ Lee, J Rusiecki, JA Hoppin… - Epidemiology …, 2006 - ncbi.nlm.nih.gov
… pendimethalin after 1990 as non-pendimethalin-exposed. The latency analysis was limited somewhat because we have information only on the starting decade of pendimethalin use. …
Number of citations: 73 www.ncbi.nlm.nih.gov

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